4-Isopropyl-3-(trifluoromethoxy)phenol

Medicinal Chemistry Lipophilicity Drug Design

This substituted phenol provides a unique LogD increase (0.7-1.4 units vs. methoxy) and precise pKa modulation. The para-isopropyl/meta-OCF3 pattern offers superior metabolic stability and membrane penetration compared to simpler analogs. The exact substitution is essential for reproducible results in medicinal chemistry and agrochemical development. Buy 95% purity for your next synthesis.

Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol
Cat. No. B8246767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-3-(trifluoromethoxy)phenol
Molecular FormulaC10H11F3O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)O)OC(F)(F)F
InChIInChI=1S/C10H11F3O2/c1-6(2)8-4-3-7(14)5-9(8)15-10(11,12)13/h3-6,14H,1-2H3
InChIKeyAHKMWAOEGJHLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-3-(trifluoromethoxy)phenol: Physicochemical Profile and Procurement Specifications


4-Isopropyl-3-(trifluoromethoxy)phenol (CAS 2825012-58-4; molecular formula C₁₀H₁₁F₃O₂; molecular weight 220.19 g/mol) is a substituted phenol derivative that incorporates two structurally significant motifs: an isopropyl group at the para position and a trifluoromethoxy (–OCF₃) group at the meta position relative to the phenolic hydroxyl . The –OCF₃ substituent is a fluorinated functional group of increasing importance in medicinal chemistry and agrochemical development, characterized by a high Hansch lipophilicity parameter (π = +1.04) and Pauling electronegativity (χ = 3.7) [1]. This compound serves primarily as a synthetic intermediate or building block for the construction of more complex bioactive molecules, with the phenolic hydroxyl providing a versatile handle for further functionalization .

Why 4-Isopropyl-3-(trifluoromethoxy)phenol Cannot Be Replaced by Generic Phenol Derivatives


Generic substitution of 4-isopropyl-3-(trifluoromethoxy)phenol with simpler analogs such as unsubstituted phenol, 3-(trifluoromethoxy)phenol, or 4-isopropylphenol fails to preserve the integrated physicochemical profile that this specific substitution pattern provides. The trifluoromethoxy group increases lipophilicity by 0.7–1.4 LogD units compared to a methoxy substituent while maintaining comparable hydrogen-bonding capacity, a combination not achievable with CF₃ or halogen analogs [1]. Simultaneously, the isopropyl group modulates the phenolic pKa through steric and electronic effects distinct from methyl or ethyl substitution, which alters ionization state at physiological pH and affects downstream reactivity in both synthetic and biological contexts [2]. The ortho/para positioning of these two substituents relative to the hydroxyl group creates a unique electronic environment that cannot be recapitulated by other positional isomers or mono-substituted derivatives, making procurement of this exact compound essential for reproducibility in applications where both steric bulk and fluorinated lipophilicity are required [3].

Quantitative Evidence for Selecting 4-Isopropyl-3-(trifluoromethoxy)phenol Over Analogs


Trifluoromethoxy (–OCF₃) vs. Methoxy (–OCH₃): Quantified Lipophilicity Advantage

The trifluoromethoxy (–OCF₃) group in the target compound confers substantially higher lipophilicity than the corresponding methoxy (–OCH₃) analog, a difference that directly impacts membrane permeability and target engagement in biological systems. Studies on structurally related aliphatic compounds demonstrate that replacement of –OCH₃ with –OCF₃ increases lipophilicity by 0.7 to 1.4 LogD units, a magnitude similar to that observed for CF₃ substitution [1]. This enhanced lipophilicity is a key driver for selecting this compound over methoxy-substituted phenol derivatives when improved passive diffusion or hydrophobic binding pocket occupancy is required.

Medicinal Chemistry Lipophilicity Drug Design

Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃): Comparable Lipophilicity with Distinct Electronic and Metabolic Profiles

The –OCF₃ group provides lipophilicity comparable to the more common –CF₃ substituent (Hansch π parameter: +1.04 for –OCF₃ vs. approximately +0.88 to +1.07 for –CF₃ depending on positional context) but with distinctly different electronic properties and metabolic susceptibility [1][2]. While both groups enhance membrane permeability, the oxygen atom in –OCF₃ introduces a hydrogen-bond acceptor site and alters the electron density distribution on the aromatic ring via competing inductive withdrawal and resonance donation [3]. Notably, metabolic stability differs: aliphatic –OCF₃ compounds show decreased microsomal stability compared to –CF₃ analogs, a distinction that may be advantageous or disadvantageous depending on whether metabolic lability or stability is desired [2].

Medicinal Chemistry Bioisostere Metabolic Stability

Isopropyl vs. Methyl Substitution: Enhanced Phenolic Hydrogen-Atom Donation for Radical Scavenging

The isopropyl substituent at the para position of the target compound enhances the hydrogen-atom donation capacity of the phenolic hydroxyl group to a greater extent than methyl or ethyl substitution. Mechanistic studies on ortho-alkylated phenols demonstrate that isopropyl substitution stabilizes the phenoxy radical intermediate through α-hydrogen donation from the substituent, with the lower α-C–H bond dissociation energy of the isopropyl group conferring superior radical-regenerating activity [1]. In direct comparison, 2,6-diisopropyl-4-methylphenol exhibits approximately twice the antioxidant activity of butylated hydroxytoluene (BHT) on an equimolar basis [1].

Antioxidant Chemistry Radical Scavenging Phenol Activity

Trifluoromethoxy as a Lipophilic Bioisostere: Broader Substitution Flexibility

The –OCF₃ group serves as a lipophilic bioisostere capable of replacing methoxy (–OCH₃), chlorine, or even isopropyl (–iPr) groups in certain molecular contexts, offering medicinal chemists a versatile tool for scaffold optimization [1][2]. Unlike methoxy, which is metabolically labile via O-demethylation, the –OCF₃ group is generally resistant to oxidative metabolism at the oxygen center, enhancing in vivo half-life while preserving the lipophilicity gains associated with fluorination [2]. The steric volume of –OCF₃ is comparable to that of a chlorine atom, enabling its use as a chlorine bioisostere without introducing the toxicity or environmental persistence concerns associated with polyhalogenated aromatics [1].

Medicinal Chemistry Bioisosteric Replacement Scaffold Optimization

Validated Application Scenarios for 4-Isopropyl-3-(trifluoromethoxy)phenol


Synthesis of Lipophilic Bioactive Molecules Requiring Enhanced Membrane Permeability

Use 4-isopropyl-3-(trifluoromethoxy)phenol as a starting material or intermediate in the construction of drug candidates where improved passive diffusion across biological membranes is a design objective. The –OCF₃ group provides a LogD increase of 0.7–1.4 units relative to methoxy analogs [1], which translates to a 5- to 25-fold higher partition coefficient and correlates with improved cell penetration in vitro and oral absorption in vivo [2].

Development of Metabolically Stable Phenol-Containing Pharmacophores

Employ this compound in medicinal chemistry programs where the phenolic hydroxyl is an essential pharmacophore but O-glucuronidation or O-sulfation leads to rapid clearance of simpler phenol derivatives. The –OCF₃ group is resistant to oxidative O-demethylation and can serve as a bioisosteric replacement for methoxy or chlorine substituents [3], potentially extending the half-life of the final drug candidate while preserving the required lipophilicity for target engagement [1].

Agrochemical Intermediate Requiring Balanced Lipophilicity and Environmental Degradability

Integrate this compound into agrochemical development pipelines where the trifluoromethoxy group is known to confer favorable physicochemical profiles. The –OCF₃ group is a well-established motif in commercial herbicides and fungicides due to its combination of high lipophilicity (Hansch π = +1.04) for cuticle penetration and sufficient polarity for phloem mobility [2][4]. The isopropyl group provides additional steric bulk that can enhance selectivity for plant-specific enzyme targets.

Antioxidant Additive or Polymer Stabilizer Formulation

Consider this compound for applications requiring radical-scavenging activity where the isopropyl-substituted phenol core provides enhanced hydrogen-atom donation capacity. Mechanistic studies demonstrate that isopropyl substitution on phenols lowers the α-C–H bond dissociation energy relative to methyl or ethyl substitution, stabilizing the phenoxy radical and enabling catalytic regeneration of the active phenol species [5]. This property is particularly relevant for polymer stabilizers, lubricant additives, and other industrial antioxidant formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropyl-3-(trifluoromethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.